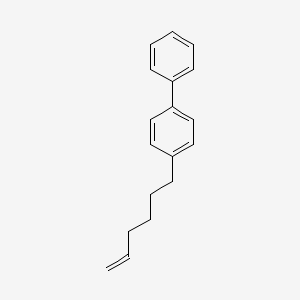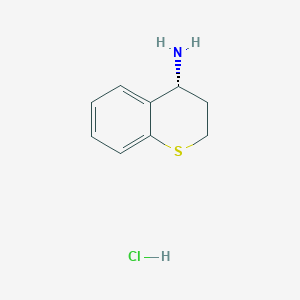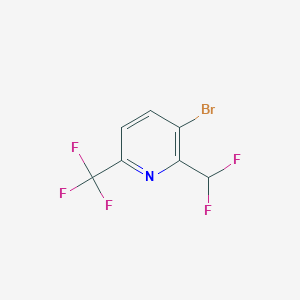
1-Methyl-3-nitroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-nitroanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₅H₁₁NO₂ It is a derivative of anthracene, where a methyl group is attached to the first carbon and a nitro group is attached to the third carbon of the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitroanthracene can be synthesized through the nitration of 1-methylanthracene. The process involves the reaction of 1-methylanthracene with a nitrating agent such as nitric acid in the presence of a solvent like acetic acid. The reaction is typically carried out at controlled temperatures to ensure the selective nitration at the third position of the anthracene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-nitroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens or sulfonating agents can be employed under controlled conditions.
Major Products:
Oxidation: Products include anthraquinones and other oxidized anthracene derivatives.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted anthracene derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
1-Methyl-3-nitroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-nitroanthracene involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components. This property is exploited in photodynamic therapy, where the compound is activated by light to produce ROS, leading to the destruction of targeted cells .
Comparación Con Compuestos Similares
- 1-Methyl-9-nitroanthracene
- 1-Methyl-10-nitroanthracene
- 1-Methyl-2-nitroanthracene
Comparison: 1-Methyl-3-nitroanthracene is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different photophysical properties and biological activities, making it a distinct compound for various applications .
Propiedades
Número CAS |
80191-43-1 |
|---|---|
Fórmula molecular |
C15H11NO2 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
1-methyl-3-nitroanthracene |
InChI |
InChI=1S/C15H11NO2/c1-10-6-14(16(17)18)8-13-7-11-4-2-3-5-12(11)9-15(10)13/h2-9H,1H3 |
Clave InChI |
LERBQXUGAVZDOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=CC3=CC=CC=C3C=C12)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


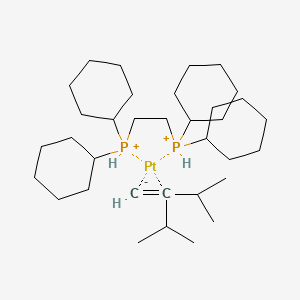

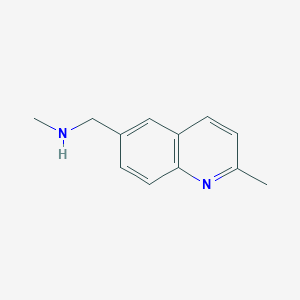
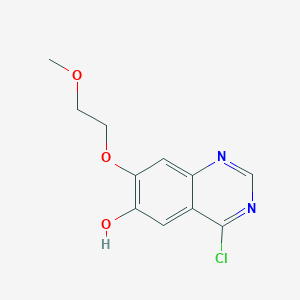
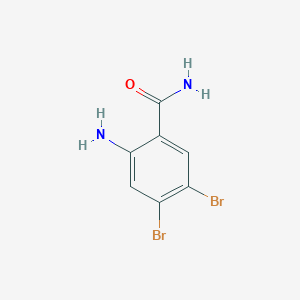
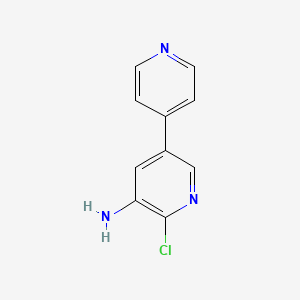
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
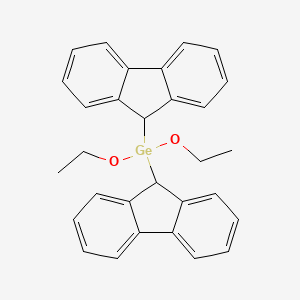
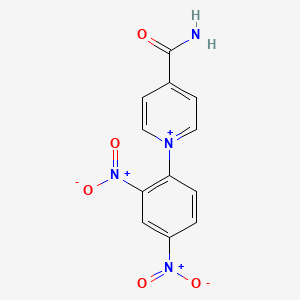
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)
